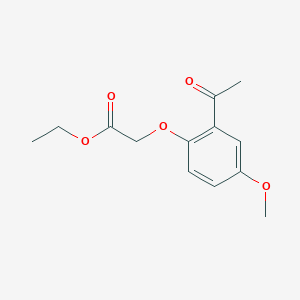

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(2-acetyl-4-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-17-13(15)8-18-12-6-5-10(16-3)7-11(12)9(2)14/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFKRIFXFFITJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester can be achieved through several methods. One common approach involves the acetylation of hydroquinone, which can be achieved by treating hydroquinone with an acid chloride or anhydride in the presence of a Lewis acid . For instance, the reaction of hydroquinone with acetyl chloride in the presence of aluminum chloride under thermal conditions has been reported .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl and methoxy groups may play a role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural and functional differences among related phenoxy-acetic acid esters:

*Molecular formula inferred from structural analysis.

Functional Group Impact on Properties

- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance stability and alter reactivity. The bromo-chloro analog (C₁₇H₁₄BrClO₄) exhibits antibacterial activity, likely due to halogen-induced membrane disruption .

- Methoxy Groups: Improve solubility in polar solvents. The 4-methoxy substitution in the target compound may enhance metabolic stability compared to non-substituted analogs.

- Fluorine Substituents : Increase lipophilicity and bioavailability. The 3-fluoro-4-methoxy derivative (C₁₁H₁₃FO₃) is explored for CNS-targeted drugs due to fluorine’s ability to cross the blood-brain barrier .

Key Research Findings

- Crystallography: The bromo-chloro analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing its structure .

- Thermal Properties : The hydrazinylidene derivative has a melting point of 94°C and density of 1.23 g/cm³, reflecting its crystalline stability .

- Synthetic Yields: Typical yields for phenoxy-acetic esters range from 65–85%, depending on substituent reactivity and purification methods .

Biological Activity

(2-Acetyl-4-methoxy-phenoxy)-acetic acid ethyl ester is a synthetic organic compound known for its diverse biological activities. Its unique structure, which includes an acetyl group, a methoxy group, and a phenoxy group, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and interactions with biological targets.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₈O₄. The compound's structure can be broken down into several functional groups:

- Acetyl Group : Contributes to the compound's lipophilicity and potential interaction with cellular membranes.

- Methoxy Group : Enhances solubility and may participate in hydrogen bonding.

- Phenoxy Group : Provides structural stability and biological activity through interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

- Receptor Modulation : It can act as a modulator for receptors related to pain and inflammation, potentially offering analgesic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Demonstrated in various in vitro assays, suggesting its potential use in treating inflammatory diseases.

- Analgesic Effects : Preliminary studies indicate that it may reduce pain sensation through central nervous system pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Methoxyphenol | Simple phenolic structure | Used as an antiseptic |

| Acetaminophen | Acetylated phenolic compound | Widely used analgesic |

| Salicylic Acid | Hydroxy derivative of benzoic acid | Known for anti-inflammatory properties |

| 2-Acetylsalicylic Acid | Acetylated form of salicylic acid | Combines pain relief with anti-inflammatory effects |

This comparison highlights the unique combination of functional groups in this compound that enhances its solubility and bioactivity compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Studies : In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines when treated with the compound, indicating its potential as a therapeutic agent for conditions like arthritis.

- Analgesic Research : Animal models showed that administration of this compound resulted in reduced pain responses comparable to standard analgesics.

- Metabolism Studies : Research on metabolic pathways revealed that the compound undergoes biotransformation through phase I and II metabolic reactions, leading to more hydrophilic metabolites that are easily excreted .

Applications in Industry

The potential applications of this compound extend beyond pharmacology:

- Agriculture : Its biological activity suggests utility as a biopesticide or herbicide against pests or weeds.

- Cosmetics : The compound's antioxidant properties make it suitable for formulations aimed at skin protection.

Q & A

Q. Table 1. Optimization of Reaction Conditions for Esterification

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | ↑ 30–40% | |

| Solvent | Dry acetone | ↑ 25% vs. EtOH | |

| Base | Anhydrous K₂CO₃ | ↑ 15% vs. NaOH | |

| Reaction Time | 8–12 hours | Plateau after 10h |

Q. Table 2. Spectroscopic Signatures for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Aromatic protons | 6.8–7.2 (multiplet) | 1600 (C=C) |

| Methoxy (-OCH₃) | 3.7 (s) | 1250 (C-O-C) |

| Ester (-COOEt) | 4.1–4.3 (q) | 1740 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.